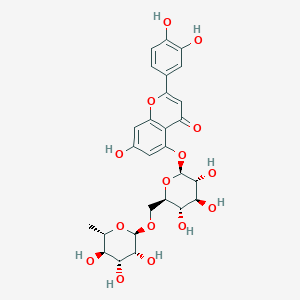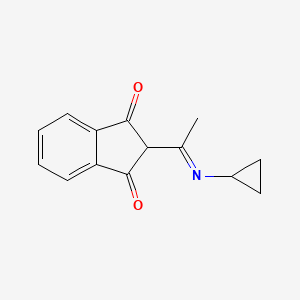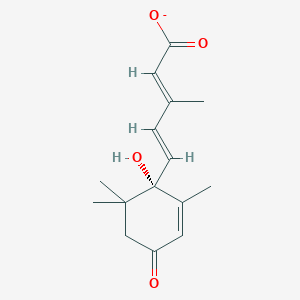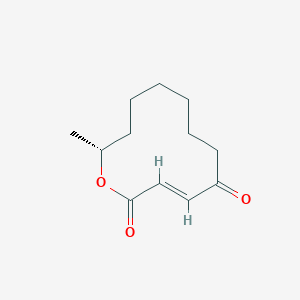
Patulolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patulolide A is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Scientific Research Applications
Biosynthesis and Structural Analysis
Patulolide A is a macrolide antibiotic produced by Penicillium urticae S11R59. Studies have focused on its biosynthesis and structural characteristics. Rodphaya et al. (1986) compared the biological activities and structures of patulolides B and C with this compound, noting their production by the same organism (Rodphaya, Sekiguchi, & Yamada, 1986). Additionally, Rodphaya et al. (1988) investigated the biosynthesis of patulolides, including this compound, through carbon labeling studies (Rodphaya, Nihira, Sakuda, & Yamada, 1988).
Enzymatic Conversion and Oxidation Processes
Rodphaya et al. (1989) studied an enzyme in Penicillium urticae S11R59 that converts patulolide C to this compound, highlighting its role in the biosynthesis of patulolides (Rodphaya, Nihira, & Yamada, 1989).
Synthetic Approaches
Doyle et al. (2000) reported on the synthesis of patulolides A and B using catalytic carbene dimer formation, offering an effective method for macrocyclization (Doyle, Hu, Phillips, & Wee, 2000). Similarly, Risi and Burke (2012) achieved the total synthesis of patulolide C, demonstrating an atom-economical approach (Risi & Burke, 2012).
Structural Revisions and Analog Synthesis
Zhang et al. (2019) isolated thiocladospolides, macrolides structurally related to patulolides, from a mangrove-derived endophytic fungus, leading to structural revisions of related compounds (Zhang, Li, Yang, Meng, & Wang, 2019).
Applications in Biological Imaging
While not directly related to this compound, photoacoustic tomography (PAT), a technology for imaging optical absorption contrast in vivo, is relevant in the broader context of biomedical imaging and could potentially be used in the study of macrolides like this compound. Wang and Yao (2016) provided practical guidelines for PAT systems in life sciences research (Wang & Yao, 2016).
Properties
| 97143-16-3 | |
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3E,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8+/t10-/m1/s1 |
InChI Key |
XETYGXGLGYXEIT-AAXQSMANSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCC(=O)/C=C/C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Canonical SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
synonyms |
patulolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
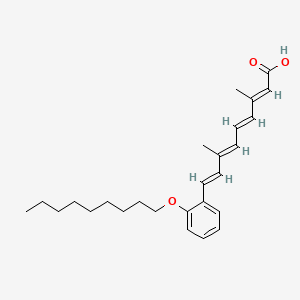



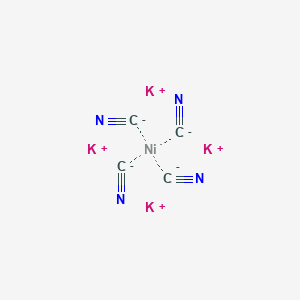
![3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1238444.png)
